硝酸镧铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanthanum (III) nitrate hydrate is a white crystalline solid that is highly soluble in water . It is used in the extraction and purification of lanthanum from its ores . The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen .

Synthesis Analysis

Lanthanum nitrate can be synthesized by reacting the respective inorganic salt with 5-aminoorotic acid in amounts equal to the metal:ligand molar ratio of 1:3 . It is also used as a supporting salt for aqueous zinc sulfate (ZnSO4) electrolyte solutions .Molecular Structure Analysis

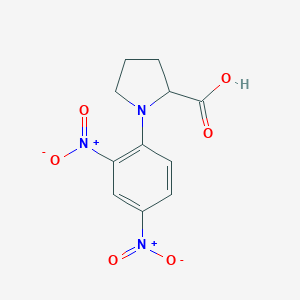

The molecular formula of Lanthanum ammonium nitrate is H4LaN5O12 . Its molecular weight is 404.96 g/mol . The InChIKey is DIAPHXSSNSRPKG-UHFFFAOYSA-O .Chemical Reactions Analysis

Lanthanum nitrate is used as an aqueous electrolyte additive for favourable zinc metal electrodeposition . It forms double salts with magnesium, calcium, and ammonium nitrates and many other salts when mixed in stoichiometric amounts .Physical And Chemical Properties Analysis

Lanthanum (III) nitrate hexahydrate is a white crystalline solid; hygroscopic; decomposes around 40°C; very soluble in water and alcohol .科学研究应用

1. 燃烧合成:

- 镧铬矿石(固体氧化物燃料电池中的重要材料)可以使用涉及硝酸镧的燃烧法合成。此过程涉及多种现象,包括尿素和硝酸盐热分解及其分解产物之间的反应。还探讨了硝酸铵在此合成中的应用 (Biamino & Badini, 2004)。

2. 肥料研究:

- 在农业中,硝酸镧已被用作微量肥料。研究表明,高浓度的硝酸镧可以增加五味子等植物的花朵总数,虽然它对雄花和雌花的比例影响有限 (Wei & You-min, 2010)。

3. 环境科学:

- 镧化合物已对其在紫外线 B 辐射等条件下对植物氮代谢的影响进行了研究。例如,发现镧(III) 影响暴露于紫外线 B 辐射的大豆幼苗的整个氮代谢过程,影响酶活性和养分同化 (Cao 等人,2007 年)。

4. 材料合成:

- 在材料科学领域,使用硝酸镧和氢氧化铵合成了氢氧化镧。本研究重点关注合成材料的理化性质及其结构转变 (Bhattacharyya 等人,2007 年)。

5. 纳米颗粒合成:

- 已使用硝酸镧合成了氧化镧纳米颗粒,研究探索了反应物浓度和分散剂等各种因素对纳米颗粒性质的影响 (Zhang 等人,2012 年)。

6. 催化:

- 使用硝酸镧合成的镧锌二元氧化物纳米复合材料在多相催化中显示出前景,特别是在将 4-硝基苯酚转化为 4-氨基苯酚(一种具有重要工业意义的反应)方面 (Ahmad 等人,2021 年)。

7. 能量存储:

- 对锗酸镧氧灰石(一种在储能应用中具有潜力的固体电解质)的研究涉及在通过共沉淀技术合成中使用硝酸镧 (Kobayashi 等人,2015 年)。

作用机制

Lanthanum nitrate weakens the electric double layer repulsive force, thus, favouring dense metallic zinc deposits and regulating the charge distribution at the zinc metal|electrolyte interface . It is also used as a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed .

安全和危害

When handling Lanthanum nitrate, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Lanthanum nitrate has been proposed as a supporting salt for aqueous zinc sulfate (ZnSO4) electrolyte solutions . It has also been used in various La-based adsorbents for selective phosphate removal . More pilot-scale studies involving La-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

属性

IUPAC Name |

azanium;lanthanum(3+);tetranitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.4NO3.H3N/c;4*2-1(3)4;/h;;;;;1H3/q+3;4*-1;/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAPHXSSNSRPKG-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4LaN5O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum ammonium nitrate | |

CAS RN |

10169-00-3, 31178-09-3 |

Source

|

| Record name | Ammonium lanthanum nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANTHANUM AMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7GF1W05X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)